molecular formula C16H15F3N2O3 B3940924 N-[2-(2-methylphenoxy)ethyl]-2-nitro-4-(trifluoromethyl)aniline

N-[2-(2-methylphenoxy)ethyl]-2-nitro-4-(trifluoromethyl)aniline

Cat. No. B3940924
M. Wt: 340.30 g/mol
InChI Key: JHBPOHXMGXGVKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(2-methylphenoxy)ethyl]-2-nitro-4-(trifluoromethyl)aniline, also known as MTA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. MTA is a yellow crystalline solid that is soluble in organic solvents such as dichloromethane and acetone.

Mechanism of Action

The mechanism of action of N-[2-(2-methylphenoxy)ethyl]-2-nitro-4-(trifluoromethyl)aniline is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes in the body. It has been shown to inhibit the activity of cyclooxygenase, an enzyme that is involved in the production of inflammatory mediators such as prostaglandins. N-[2-(2-methylphenoxy)ethyl]-2-nitro-4-(trifluoromethyl)aniline has also been shown to inhibit the activity of histone deacetylases, enzymes that are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
N-[2-(2-methylphenoxy)ethyl]-2-nitro-4-(trifluoromethyl)aniline has been shown to have anti-inflammatory and analgesic effects in animal models. It has also been shown to inhibit the growth of cancer cells in vitro. In addition, N-[2-(2-methylphenoxy)ethyl]-2-nitro-4-(trifluoromethyl)aniline has been shown to have herbicidal activity against a broad range of weeds. However, the exact biochemical and physiological effects of N-[2-(2-methylphenoxy)ethyl]-2-nitro-4-(trifluoromethyl)aniline are not fully understood and require further investigation.

Advantages and Limitations for Lab Experiments

One advantage of using N-[2-(2-methylphenoxy)ethyl]-2-nitro-4-(trifluoromethyl)aniline in lab experiments is its high purity. N-[2-(2-methylphenoxy)ethyl]-2-nitro-4-(trifluoromethyl)aniline can be synthesized with a high degree of purity, which ensures reproducibility of results. Another advantage is its relatively low toxicity. N-[2-(2-methylphenoxy)ethyl]-2-nitro-4-(trifluoromethyl)aniline has been shown to have low toxicity to non-target organisms, which makes it a potential candidate for use as a herbicide. However, one limitation of using N-[2-(2-methylphenoxy)ethyl]-2-nitro-4-(trifluoromethyl)aniline in lab experiments is its limited solubility in water. This makes it difficult to use in aqueous solutions and may limit its potential applications in certain fields.

Future Directions

There are several future directions for research on N-[2-(2-methylphenoxy)ethyl]-2-nitro-4-(trifluoromethyl)aniline. One direction is to investigate its potential use as a treatment for cancer. Further studies are needed to determine the efficacy and safety of N-[2-(2-methylphenoxy)ethyl]-2-nitro-4-(trifluoromethyl)aniline in vivo. Another direction is to investigate its potential use as a herbicide. Further studies are needed to determine its effectiveness against a broader range of weeds and its potential impact on non-target organisms. Additionally, further studies are needed to understand the mechanism of action of N-[2-(2-methylphenoxy)ethyl]-2-nitro-4-(trifluoromethyl)aniline and its potential applications in materials science.

Scientific Research Applications

N-[2-(2-methylphenoxy)ethyl]-2-nitro-4-(trifluoromethyl)aniline has been extensively studied for its potential applications in various fields such as medicine, agriculture, and materials science. In medicine, N-[2-(2-methylphenoxy)ethyl]-2-nitro-4-(trifluoromethyl)aniline has been shown to have anti-inflammatory and analgesic properties. It has also been investigated for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells. In agriculture, N-[2-(2-methylphenoxy)ethyl]-2-nitro-4-(trifluoromethyl)aniline has been studied for its potential use as a herbicide. It has been shown to be effective against a broad range of weeds and has low toxicity to non-target organisms. In materials science, N-[2-(2-methylphenoxy)ethyl]-2-nitro-4-(trifluoromethyl)aniline has been investigated for its potential use as a dye and as a precursor for the synthesis of other organic compounds.

properties

IUPAC Name

N-[2-(2-methylphenoxy)ethyl]-2-nitro-4-(trifluoromethyl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F3N2O3/c1-11-4-2-3-5-15(11)24-9-8-20-13-7-6-12(16(17,18)19)10-14(13)21(22)23/h2-7,10,20H,8-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHBPOHXMGXGVKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCCNC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(2-methylphenoxy)ethyl]-2-nitro-4-(trifluoromethyl)aniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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